molecular formula C14H10N4O3 B1418144 2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 224313-75-1

2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B1418144
CAS No.: 224313-75-1
M. Wt: 282.25 g/mol
InChI Key: NWOWHHPIANAFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrido[1,2-a]pyrimidine core, which is fused with a pyridine ring, and a carboxamide functional group. The presence of these functional groups and the heterocyclic structure contribute to its chemical reactivity and potential biological activities.

Biochemical Analysis

Biochemical Properties

2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity . This interaction is significant because COX-2 enzymes are involved in the inflammatory process, and their inhibition can lead to anti-inflammatory effects. The compound also forms hydrogen bonds with various biomolecules, enhancing its stability and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the inflammatory response, thereby reducing inflammation . Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by hydrogen bonds and hydrophobic interactions . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating gene expression . At high doses, it can cause toxic effects, including cellular damage and adverse changes in metabolism . These findings highlight the importance of careful dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is directed by targeting signals and post-translational modifications, which ensure that it reaches the appropriate cellular compartments . These interactions are essential for the compound’s function and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of aminopyrazine with triethyl methanetricarboxylate, followed by cyclization to form the desired pyrido[1,2-a]pyrimidine core . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-hydroxy-4-oxo-N-pyridin-2-ylpyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-12(16-9-5-1-3-7-15-9)11-13(20)17-10-6-2-4-8-18(10)14(11)21/h1-8,20H,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOWHHPIANAFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(N=C3C=CC=CN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363218
Record name 6P-087
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224313-75-1
Record name 2-Hydroxy-4-oxo-N-2-pyridinyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224313-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6P-087
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 3
2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 5
2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 6
2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.